molecular formula C16H26N4O4S B11272243 ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B11272243
M. Wt: 370.5 g/mol
InChI Key: ZDPUCXMEAZGEFY-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry, drug discovery, and various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 4-cyclohexylpiperazine with ethyl 5-chloro-1H-pyrazole-4-carboxylate in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate
  • 3-Chloro-5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexylpiperazine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H26N4O4S

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 5-(4-cyclohexylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C16H26N4O4S/c1-2-24-16(21)14-12-17-18-15(14)25(22,23)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,18)

InChI Key

ZDPUCXMEAZGEFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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